molecular formula C6H5NO B6253204 5-ethynyl-3-methyl-1,2-oxazole CAS No. 1935013-70-9

5-ethynyl-3-methyl-1,2-oxazole

Cat. No.: B6253204
CAS No.: 1935013-70-9
M. Wt: 107.1
InChI Key:
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Description

5-Ethynyl-3-methyl-1,2-oxazole is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular formula of this compound is C6H5NO . It is a derivative of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Future Directions

Oxazole and its derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 5-ethynyl-3-methyl-1,2-oxazole could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-3-methyl-1,2-oxazole can be achieved through a two-step process involving the synthesis of 3-methyl-1,2-oxazole followed by the introduction of an ethynyl group.", "Starting Materials": [ "Acetone", "Hydroxylamine hydrochloride", "Sodium acetate", "Methyl iodide", "Sodium ethynide", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1,2-oxazole", "a. Mix acetone, hydroxylamine hydrochloride, and sodium acetate in acetic acid and heat the mixture to reflux for 4 hours.", "b. Cool the mixture and extract the product with ethyl acetate.", "c. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "d. Concentrate the solution to obtain 3-methyl-1,2-oxazole.", "Step 2: Introduction of ethynyl group", "a. Dissolve 3-methyl-1,2-oxazole in ethanol and add sodium hydroxide.", "b. Add methyl iodide dropwise to the mixture and stir for 2 hours.", "c. Add sodium ethynide to the mixture and stir for an additional 2 hours.", "d. Acidify the mixture with acetic acid and extract the product with ethyl acetate.", "e. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "f. Concentrate the solution to obtain 5-ethynyl-3-methyl-1,2-oxazole." ] }

CAS No.

1935013-70-9

Molecular Formula

C6H5NO

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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